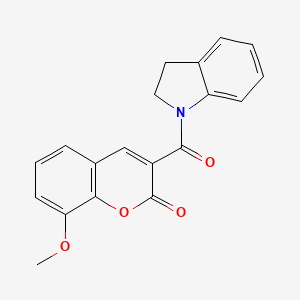

3-(2,3-dihydro-1H-indole-1-carbonyl)-8-methoxy-2H-chromen-2-one

Descripción

3-(2,3-Dihydro-1H-indole-1-carbonyl)-8-methoxy-2H-chromen-2-one is a structurally complex coumarin derivative characterized by an 8-methoxy-substituted coumarin core linked to a 2,3-dihydroindole moiety via a carbonyl group. Its molecular formula is C20H17NO4, with a molecular weight of 335.36 g/mol. The compound’s IUPAC name, 8-methoxy-3-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-2H-chromen-2-one, reflects its hybrid architecture, combining the planar aromaticity of coumarin with the bicyclic rigidity of dihydroindole ().

The compound’s synthesis likely involves coupling a pre-functionalized coumarin intermediate (e.g., 3-carboxy-8-methoxycoumarin) with a 2,3-dihydroindole derivative under standard acylation conditions.

Key structural features include:

- Dihydroindole carbonyl: Introduces steric bulk and hydrogen-bonding capacity, which may modulate solubility and biological activity.

- Planar chromen-2-one core: Critical for π-π stacking interactions, a common feature in bioactive coumarins.

Propiedades

IUPAC Name |

3-(2,3-dihydroindole-1-carbonyl)-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c1-23-16-8-4-6-13-11-14(19(22)24-17(13)16)18(21)20-10-9-12-5-2-3-7-15(12)20/h2-8,11H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPLMOWYMGHFDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-indole-1-carbonyl)-8-methoxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the indole and chromenone precursors. One common method involves the condensation of 2,3-dihydro-1H-indole with 8-methoxy-2H-chromen-2-one under acidic conditions to form the desired product. The reaction may require a catalyst such as p-toluenesulfonic acid in toluene to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,3-dihydro-1H-indole-1-carbonyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The chromenone ring can be reduced to form dihydrochromenone derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used for substitution reactions.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Dihydrochromenone derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Aplicaciones Científicas De Investigación

3-(2,3-dihydro-1H-indole-1-carbonyl)-8-methoxy-2H-chromen-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity

Mecanismo De Acción

The mechanism of action of 3-(2,3-dihydro-1H-indole-1-carbonyl)-8-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The indole moiety can interact with enzymes and receptors in the body, modulating their activity. The chromenone structure can act as an antioxidant, scavenging free radicals and reducing oxidative stress. These combined effects contribute to the compound’s potential therapeutic properties .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a broader class of coumarin derivatives modified at the 3-position with nitrogen-containing heterocycles. Below is a systematic comparison with structurally analogous compounds from the evidence provided:

Structural Analogues and Their Properties

Key Observations

Substituent Effects on Melting Points :

- Bulky substituents (e.g., bromine in 8t ) increase melting points (207–209°C) due to enhanced intermolecular forces, whereas fluorine (8w ) and methoxy groups (Compound 14 ) result in lower melting points (127–179°C) .

- The target compound’s dihydroindole carbonyl group likely confers intermediate melting points compared to triazole or nitro derivatives.

Synthetic Yields: Triazole-linked coumarins (8r, 8s, 8t) exhibit high yields (78–83%), attributed to efficient click chemistry protocols .

Spectral Signatures :

- IR Spectroscopy : Triazole C=N stretches (~1600 cm⁻¹) and halogen-specific peaks (Br: ~600 cm⁻¹; F: ~1100 cm⁻¹) differentiate substituents .

- NMR : Methoxy groups in the target compound and Compound 14 produce singlet peaks at ~3.8–4.0 ppm, while dihydroindole protons may show complex splitting patterns .

Reactivity and Functionalization :

Actividad Biológica

3-(2,3-Dihydro-1H-indole-1-carbonyl)-8-methoxy-2H-chromen-2-one, a compound belonging to the class of coumarin derivatives, has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, including its anticancer, antibacterial, and antioxidant activities, supported by relevant data and case studies.

- Molecular Formula : C₁₃H₁₃N₁O₃

- Molecular Weight : 219.24 g/mol

- CAS Number : Not explicitly listed in the search results but can be derived from its chemical structure.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of coumarin derivatives, including this compound. The compound exhibits significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro studies demonstrated that this compound has an IC₅₀ value ranging from 0.82 to 4.68 µM against leukemia and colorectal cancer cell lines (THP-1 and COLO-205) . The structure–activity relationship (SAR) indicated that the presence of the methoxy group enhances cytotoxic activity.

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| THP-1 | 0.82 – 4.68 |

| COLO-205 | 2.34 – 6.78 |

| HCT-116 | 4.48 – 9.95 |

2. Antibacterial Activity

The antibacterial properties of coumarin derivatives have been extensively studied. Compounds similar to our target compound have shown moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus.

Case Study: Antibacterial Efficacy

In a comparative study, coumarin complexes exhibited inhibition zones ranging from 14 to 17 mm against S. aureus, while a reference antibiotic showed a zone of 20 mm . This indicates that the compound may possess comparable antibacterial properties.

| Compound | Inhibition Zone (mm) |

|---|---|

| Coumarin Complex A | 14 |

| Coumarin Complex B | 17 |

| Cefoxitin (Control) | 20 |

3. Antioxidant Activity

The antioxidant capacity of coumarins is well-documented, with studies indicating that they can scavenge free radicals effectively.

Research Findings

In vitro assays revealed that certain coumarin derivatives exhibit high radical scavenging activity with IC₅₀ values as low as 7.49 µM . This suggests that our compound may also contribute to oxidative stress reduction.

The biological activities of the compound are attributed to its ability to interact with various cellular targets:

- Cytotoxicity : Induction of apoptosis in cancer cells through mitochondrial pathways.

- Antibacterial : Disruption of bacterial cell wall synthesis.

- Antioxidant : Scavenging reactive oxygen species (ROS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.